Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a halogen-substituted aromatic ring (2-bromo-6-chloro) and a hydroxy group at the β-position of the propanoate backbone. Its structural features, including electron-withdrawing substituents on the aromatic ring, influence its reactivity, stereochemical behavior, and physicochemical properties .
Properties
Molecular Formula |
C11H12BrClO3 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3 |
InChI Key |
KAUMMKRHHPEIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-bromo-6-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-methoxy-6-chlorophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The hydroxyl and ester groups also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Configuration and Reactivity
A key differentiator among β-hydroxy esters lies in the substituents on the aromatic ring. The table below compares the target compound with analogs:
Key Insights :
- Electron-withdrawing substituents (e.g., NO₂, Cl, Br) lower the pKa of the β-hydroxy group, enhancing hydrogen-bonding interactions in catalytic processes .
- Ortho-substituents (e.g., 2-Br, 2-Cl) introduce steric effects, complicating synthetic accessibility but improving enantiomeric resolution .
Spectroscopic and Stereochemical Analysis
Comparative NMR and optical rotation data highlight substituent-driven shifts:
| Compound | ¹H-NMR Methoxy Shift (ppm) | ¹⁹F-NMR Shift (ppm) | Optical Rotation ([α]ᴅ) |
|---|---|---|---|
| This compound | Not reported | Not applicable | Not reported |
| (S)-2e (4-nitrophenyl derivative) | 3.43 | -71.29 | +12.3° (CHCl₃) |
| (S)-2i (2,6-dichlorophenyl derivative) | 3.49 | -71.49 | -8.7° (CHCl₃) |
The deshielded ¹⁹F-NMR signals in Mosher’s esters (e.g., −71.29 ppm for (S)-2e) correlate with the (S)-configuration, where the CF₃ group and aromatic ring occupy opposite sides of the MTPA plane .
Functional Group Variations
- 3-Oxopropanoates: Differ by a keto group instead of a hydroxy group, altering hydrogen-bonding capacity and metabolic stability .
- Amino-protected derivatives: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate () highlights applications in peptide synthesis, contrasting with the halogenated aromatic focus of the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate, and how are intermediates characterized?
- Answer: The compound is typically synthesized via bromination of chlorophenyl precursors followed by esterification. A common method involves reacting activated intermediates (e.g., tert-butyl 3-hydroxypropanoate) with brominated aryl compounds in dichloromethane (DCM) using coupling agents like DCC and DMAP. Purification is achieved via column chromatography with ethyl acetate/hexane gradients. Intermediates are characterized using -NMR, -NMR, and mass spectrometry to confirm functional groups and molecular weight .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Answer: Key techniques include:
- NMR Spectroscopy : -NMR identifies the hydroxy (-OH) and ester (-COO-) groups, while -NMR confirms aromatic substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHBrClO).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is used to refine crystallographic data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during esterification?
- Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to THF.
- Catalyst Loading : DMAP (4-dimethylaminopyridine) at 20-30 mol% improves coupling efficiency.
- Temperature Control : Reactions at 25°C for 12–24 hours minimize side products like elimination derivatives.
- Monitoring : TLC or GC-MS tracks reaction progress. Design of Experiments (DoE) can systematically evaluate variables .
Q. What strategies resolve contradictions in spectroscopic data when unexpected byproducts form during synthesis?
- Answer: Contradictions (e.g., extra NMR peaks) are addressed by:
- 2D NMR Techniques : HSQC and HMBC differentiate between regioisomers or tautomers.
- HPLC Purification : Isolates byproducts for individual analysis.
- Mechanistic Reassessment : For example, bromine’s electron-withdrawing effect may direct electrophilic substitution differently than anticipated. Compare with analogs like Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate .
Q. How do the bromo and chloro substituents influence the compound's mechanism of action in biological systems?
- Answer: The bromo group increases lipophilicity, enhancing membrane permeability, while the chloro substituent stabilizes aryl-enzyme interactions via halogen bonding. Comparative studies with trifluoromethyl analogs show reduced activity, highlighting the importance of halogen electronegativity in target binding (e.g., kinase inhibition) .
Q. What methodologies are employed to determine the enantiomeric purity of this compound, and how can racemization be minimized during synthesis?
- Answer:
- Chiral HPLC : Uses columns like Chiralpak® IG-3 to separate enantiomers.
- Circular Dichroism (CD) : Detects optical activity of the hydroxy group.
- Racemization Mitigation : Avoid prolonged exposure to acidic/basic conditions. Low-temperature reactions (<0°C) and inert atmospheres prevent epimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
